(2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide
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Overview
Description
(2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide is a chemical compound characterized by the presence of a fluorophenyl group and a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide typically involves the condensation of 4-fluorobenzaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide
- (2E)-2-[(2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide
- (2E)-2-[(2E)-3-(4-methylphenyl)prop-2-en-1-ylidene]hydrazinecarboxamide
Uniqueness
The presence of the fluorophenyl group in (2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H10FN3O |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
[(E)-[(E)-3-(4-fluorophenyl)prop-2-enylidene]amino]urea |
InChI |
InChI=1S/C10H10FN3O/c11-9-5-3-8(4-6-9)2-1-7-13-14-10(12)15/h1-7H,(H3,12,14,15)/b2-1+,13-7+ |
InChI Key |
SYWLJJMLYOHQEE-BIZLIJPVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=N/NC(=O)N)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC=NNC(=O)N)F |
solubility |
10.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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